molecular formula C17H21NO3S B11175210 N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide

N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B11175210
M. Wt: 319.4 g/mol
InChI Key: PRFUHFMKTNCRRP-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide is a chemical compound of significant interest in modern organic and medicinal chemistry research. As a benzenesulfonamide derivative, it belongs to a class of compounds widely investigated for their potential as key intermediates in synthetic chemistry and for their diverse biological activities. Sulfonamide-based structures are frequently explored in pharmaceutical research for their ability to interact with enzymes; related compounds have been developed as Cyclooxygenase-2 (COX-2) inhibitors for the potential treatment of pain and inflammatory conditions . Furthermore, structurally complex sulfonamides are valuable targets in methodological development, particularly in the catalytic enantioselective synthesis of N-C axially chiral molecules, which are important in the design of novel chiral ligands and catalysts . The molecular structure of this compound, which features a 2,4,6-trimethylbenzenesulfonamide (mesitylenesulfonamide) group linked to a 2-methoxybenzyl moiety, suggests its potential utility as a building block in organic synthesis. Researchers may employ it in the development of new synthetic methodologies or as a precursor for the generation of compound libraries for biological screening. The specific steric and electronic properties imparted by the trimethyl and methoxy substituents make it a compelling subject for structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C17H21NO3S/c1-12-9-13(2)17(14(3)10-12)22(19,20)18-11-15-7-5-6-8-16(15)21-4/h5-10,18H,11H2,1-4H3

InChI Key

PRFUHFMKTNCRRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=C2OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-methoxybenzylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide has been studied for its potential therapeutic effects against various diseases, including cancer and bacterial infections. Its structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Case Study: Antitumor Activity

Research has shown that derivatives of benzenesulfonamides exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated effectiveness against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells, with IC50 values ranging from 7 to 24 µM . The mechanism of action involves the induction of apoptosis in cancer cells, highlighting the compound's potential as an anticancer agent.

Biological Research

In biological research, this compound serves as a tool for studying various pathways and molecular targets. Its unique chemical properties enable researchers to investigate the interactions between drugs and biological systems.

Biological Pathways

This compound is utilized to explore enzyme activity modulation and receptor interactions. These studies are crucial for understanding disease mechanisms and developing targeted therapies.

Industrial Applications

The compound's chemical properties also lend themselves to industrial applications. It can be used in the synthesis of new materials and in chemical processes due to its stability and reactivity.

Synthesis of New Compounds

Recent advancements have involved the catalytic enantioselective synthesis of N-C axially chiral sulfonamides using this compound as a precursor. The ability to create chiral centers is essential for developing pharmaceuticals with specific biological activities .

Summary of Findings

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntitumor agentsSignificant cytotoxicity against various cancer cell lines (IC50: 7-24 µM)
Biological ResearchStudy of molecular interactionsModulation of enzyme activity and receptor interactions
Industrial ApplicationsSynthesis of new materialsCatalytic synthesis of chiral sulfonamides

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with enzymatic processes. Additionally, the methoxyphenylmethyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key analogs and their distinguishing features:

Compound Name (CID or Reference) Substituent on Sulfonamide Nitrogen Molecular Weight (g/mol) Key Properties/Observations Evidence Source
Target Compound 2-Methoxyphenylmethyl ~329.4* Electron-donating methoxy group N/A
m-3M3FBS (N-(3-Trifluoromethylphenyl)-2,4,6-TMB) 3-Trifluoromethylphenyl 343.36 PLC activator; induces BDNF release
N-(4-Fluorobenzyl)-2,4,6-TMB (CID 854307) 4-Fluorophenylmethyl 307.39 Electron-withdrawing fluorine substituent
N-(4-Chlorophenylmethyl)-2,4,6-TMB (CAS 432524-60-2) 4-Chlorophenylmethyl 323.84 Electron-withdrawing chlorine substituent
N-(5-Methylisoxazol-3-yl)-2,4,6-TMB 5-Methylisoxazol-3-yl 280.35 Heterocyclic substituent; altered solubility
N-(3,5-Dichloro-4-(quinolin-3-yloxy)phenyl)-2,4,6-TMB (14) 3,5-Dichloro-4-(quinolin-3-yloxy)phenyl ~528.4 Diminished PPARγ activity due to methyl groups

*Calculated based on molecular formula C₁₇H₂₁NO₃S.

Key Observations:
  • Substituent Electronics : The target compound’s 2-methoxyphenylmethyl group is electron-donating, contrasting with electron-withdrawing substituents (e.g., Cl, F, CF₃) in analogs like CID 854307 and m-3M3FBS. Electron-withdrawing groups enhance π-stacking interactions in receptor binding (e.g., m-3M3FBS activates PLC) .
  • Steric Effects: Bulky substituents (e.g., quinolin-3-yloxy in compound 14) reduce activity, suggesting that the target’s methoxy group may offer a balance between steric hindrance and electronic effects .
  • Biological Activity : m-3M3FBS (trifluoromethyl analog) demonstrates robust BDNF release via PLC activation, while methyl-substituted analogs (e.g., compound 14) show diminished activity, highlighting the critical role of substituent choice .

Physicochemical and Crystallographic Comparisons

  • Crystal Packing: Analogs such as N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-TMB () crystallize in monoclinic systems (space group P2₁/n) with distinct unit cell parameters (a = 10.2583 Å, b = 17.4727 Å). The target compound’s methoxy group may influence packing efficiency and intermolecular interactions (e.g., hydrogen bonding) .
  • Solubility : The methoxy group in the target compound likely enhances solubility in polar solvents compared to halogenated analogs (e.g., CID 854307), which exhibit higher lipophilicity .

Biological Activity

N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H19NO2S
  • Molar Mass : 281.39 g/mol
  • Structural Characteristics : The compound features a sulfonamide group that is essential for its biological activity. The presence of the methoxyphenyl and trimethylbenzene moieties contributes to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. This inhibition disrupts folic acid synthesis in bacteria, leading to antimicrobial effects. Additionally, the compound may exhibit anti-inflammatory properties by modulating various signaling pathways involved in inflammation.

Antimicrobial Activity

Studies have shown that sulfonamides, including this compound, possess significant antibacterial properties. The compound has been tested against various bacterial strains with promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Activity

Research indicates that this compound may also exert anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages:

Cytokine Inhibition (%) at 50 µM Reference
TNF-alpha75%
IL-660%

Case Studies

  • In Vitro Evaluation of Anticancer Properties :
    A study evaluated the compound's effects on various cancer cell lines. While it did not show significant cytotoxicity against solid tumors, it exhibited selective inhibition against leukemia cell lines with an IC50 value of 10 µM .
  • Antioxidant Activity Assessment :
    The antioxidant capacity was measured using DPPH and ABTS assays. The compound showed moderate scavenging activity with an IC50 value of 52.77 µg/mL in the DPPH assay .
  • Enzyme Interaction Studies :
    The compound was used as a probe to study enzyme interactions in biological systems. It demonstrated a binding affinity for several enzymes involved in metabolic pathways, suggesting potential applications in drug design .

Future Directions

Research into this compound is ongoing, with several avenues being explored:

  • Synthesis of Derivatives : Modifying the structure to enhance potency and selectivity against specific targets.
  • Combination Therapies : Investigating synergistic effects when used alongside other antimicrobial or anti-inflammatory agents.
  • Clinical Trials : Further evaluation in clinical settings to assess efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Sulfonation of 2,4,6-trimethylbenzene to generate the sulfonyl chloride intermediate using chlorosulfonic acid under controlled temperatures (0–5°C).
  • Step 2 : Nucleophilic substitution with (2-methoxyphenyl)methylamine in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C .
  • Optimization : Apply factorial design to test variables like solvent polarity, catalyst loading (e.g., triethylamine), and reaction time. Use HPLC to monitor purity and yield .

Q. Which analytical techniques are critical for structural elucidation of this sulfonamide?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and methoxy group integration .
  • X-ray Crystallography : Resolve stereochemical ambiguities and confirm crystal packing, as demonstrated for analogous sulfonamides in crystallographic studies .
  • Infrared Spectroscopy (IR) : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bending modes .

Q. What biological activities are associated with structurally related sulfonamides, and how can these inform preliminary assays?

  • Key Activities : Antimicrobial, anti-convulsant, and enzyme inhibition (e.g., phospholipase C) .
  • Assay Design :

  • Microbial Growth Inhibition : Test against Gram-positive/negative bacteria using agar diffusion.
  • Enzyme Activity Assays : Measure IC50 values via fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this sulfonamide in nucleophilic substitution reactions?

  • Electronic Effects : The electron-donating methoxy group on the benzyl moiety enhances nucleophilicity at the amine, while the 2,4,6-trimethyl groups on the benzene ring create steric hindrance, slowing electrophilic attack .
  • Computational Validation : Use density functional theory (DFT) to map electrostatic potential surfaces and identify reactive sites .

Q. What strategies address contradictions in biological activity data across different experimental models?

  • Resolution Approaches :

  • Orthogonal Assays : Compare enzyme inhibition (e.g., purified phospholipase C) with cell-based viability assays to distinguish direct vs. indirect effects .
  • Meta-Analysis : Statistically aggregate data from multiple studies while controlling for variables like solvent choice (DMSO vs. aqueous buffers) .

Q. How can computational tools improve the design of sulfonamide derivatives with enhanced target binding?

  • Methods :

  • Molecular Docking : Screen derivatives against crystal structures of target enzymes (e.g., cyclooxygenase-2) to predict binding affinities .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic prioritization .

Q. What advanced techniques optimize large-scale synthesis while maintaining high purity?

  • Process Optimization :

  • Flow Chemistry : Enhance mixing and heat transfer for sulfonation steps, reducing side-product formation .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) with real-time HPLC monitoring to adjust parameters dynamically .

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